molecular formula C17H12Cl3N5O2 B1668434 Carboxyamidotriazole CAS No. 99519-84-3

Carboxyamidotriazole

Cat. No. B1668434
CAS RN: 99519-84-3
M. Wt: 424.7 g/mol
InChI Key: WNRZHQBJSXRYJK-UHFFFAOYSA-N
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Description

Carboxyamidotriazole (CAI) is a calcium channel blocker that blocks voltage-gated and ligand-gated calcium channels . It has been investigated as an anti-cancer drug in vitro . It has been used in trials studying the treatment of Lymphoma, Lung Cancer, Breast Cancer, Kidney Cancer, and Ovarian Cancer, among others .


Molecular Structure Analysis

Carboxyamidotriazole has a molecular formula of C17H12Cl3N5O2 . Its average mass is 424.668 Da and its monoisotopic mass is 423.005646 Da .


Physical And Chemical Properties Analysis

Carboxyamidotriazole has a density of 1.7±0.1 g/cm3, a boiling point of 685.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has an enthalpy of vaporization of 100.5±3.0 kJ/mol and a flash point of 368.4±34.3 °C .

Scientific Research Applications

1. Fighting Pancreatic Cancer Progression after Chemotherapy

  • Summary of Application : CAI has been used in the treatment of pancreatic cancer, particularly in combination with chemotherapy. It has been shown to cause metabolic reprogramming of pancreatic cancer cells .
  • Methods of Application : The study showed that CAI inhibits mitochondrial oxidative metabolism, leading to increased glutamine-dependent reductive carboxylation and enhanced glycolytic metabolism . When combined with chemotherapy, co-treatment with CAI and the glycolysis inhibitor 2-deoxyglucose (2-DG) inhibited pancreatic cancer progression .
  • Results or Outcomes : The combination of CAI and 2-DG causes energy depletion in cancer cells, eliminating the rescue effect of the metabolic environment . This strategy of disturbing metabolism has been suggested as a rational application for inhibiting pancreatic cancer progression after chemotherapy .

2. Anti-inflammatory Activity in Lipopolysaccharide-induced RAW264.7 Macrophages

  • Summary of Application : CAI has been shown to have anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages .
  • Methods of Application : The study revealed that CAI decreased the production of nitric oxide via decreasing the LPS-stimulated expression of inducible nitric oxide synthase . It also downregulated both mRNA and protein expression levels of the cytokines tumor necrosis factor-α, interleukin (IL)-1β, and IL-6 .
  • Results or Outcomes : CAI significantly reduced the increased DNA-binding activity of nuclear factor (NF)-κB induced by LPS stimulation . It also significantly decreased the phosphorylated forms of p38, JNK and ERK, which were increased following LPS stimulation .

3. Inhibition of Oxidative Phosphorylation in Cancer Cells

  • Summary of Application : CAI has been found to inhibit mitochondrial respiration in cancer cells for the first time, providing a way to enhance its anti-cancer activity by further disturbing energy metabolism .
  • Methods of Application : CAI promotes glucose uptake and lactate production when incubated with cancer cells . The oxidative phosphorylation (OXPHOS) in cancer cells is inhibited by CAI, and the decrease in the activity of the respiratory chain complex I could be one explanation .
  • Results or Outcomes : The anti-cancer effect of CAI was greatly potentiated when being combined with 2-deoxyglucose (2-DG) . The cancer cells treated with the combination of CAI and 2-DG were arrested in G2/M phase . The apoptosis and necrosis rates were also increased . In a mouse xenograft model, this combination was well tolerated and retarded the tumor growth .

4. Modulation of Calcium-Dependent Signaling Pathways

  • Summary of Application : Carboxyamidotriazole Orotate (CTO), a form of CAI, has been shown to modulate multiple tyrosine kinase signaling pathways and interactions with calcium-dependent signaling pathways .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The specific results or outcomes are not detailed in the available information .

5. Inhibition of Calcium Entry

  • Summary of Application : CAI has been shown to inhibit capacitative calcium entry .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The inhibition of capacitative calcium entry by CAI has been suggested to be one of the mechanisms for its anti-cancer activities .

6. Induction of Reactive Oxygen Species

  • Summary of Application : CAI has been reported to promote the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells .
  • Methods of Application : The specific methods of application are not detailed in the available information .
  • Results or Outcomes : The promotion of ROS production by CAI has been suggested to be one of the mechanisms for its anti-cancer activities .

Safety And Hazards

Carboxyamidotriazole is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Carboxyamidotriazole has been used in trials studying the treatment of various cancers . It has also shown anti-inflammatory activity in a number of animal models of inflammation . These findings suggest potential future directions for the use of Carboxyamidotriazole in cancer and inflammation treatment.

properties

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRZHQBJSXRYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244108
Record name Carboxyamidotriazole
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Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Carboxyamidotriazole

CAS RN

99519-84-3
Record name Carboxyamidotriazole
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Synthesis routes and methods I

Procedure details

A stirred ambient temperature solution of 5-amino-1,2,3-triazole-4-carboxamide (630 mg, 4.96 mmol) in dry dimethylformamide (20 ml) was treated in one portion with sodium hydride (230 mg of a 50% suspension in mineral oil, 115 mg NaH, 4.79 mmol). After 15 min. solid 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl bromide was added in one portion. The mixture was stirred 1 hour, poured into water (20 ml), acidified to pH 6 with glacial acetic acid, and filtered. The solid was washed three times with water and dissolved in dichloromethane. The layers were separated and the organic phase was dried over anhydrous magnesium sulfate and evaporated under vacuum. The residue was chromatographed on a column of silica gel (200 g) eluted with 97:3 (v/v) dichloromethane-methanol to provide 351 mg (17%) 5-amino-1-(4-[4-chlorobenzoyl]-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide.
Quantity
630 mg
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suspension
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115 mg
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20 mL
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4-(4-chlorobenzoyl)-3,5-dichlorobenzyl bromide
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20 mL
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Synthesis routes and methods II

Procedure details

A suspension of 2-cyanoacetamide (149 mg, 1.77 mmol) in ethanol (5 ml) was refluxed 20 minutes with sodium methoxide (93 mg, 1.72 mmol), cooled slightly, treated with 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl azide (450 mg, 1.32 mmol), and refluxed 1 hour. The mixture was cooled, evaporated under vacuum, and chromatographed on a column of silica gel (50 g), eluted with 19:1 (v/v) dichloromethane-methanol to provide 231 mg (41%) of 5-amino-1(4-[4-chlorobenzoyl]-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide, m.p. 198.5°-200° C.
Quantity
149 mg
Type
reactant
Reaction Step One
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5 mL
Type
solvent
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93 mg
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Name
4-(4-chlorobenzoyl)-3,5-dichlorobenzyl azide
Quantity
450 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

After protection of the alcohol group in 3,5-dichlorobenzyl alcohol, as the TBDMS ether step (step 1), the ether is reacted with 4 chlorobenzoyl chloride to form the substituted benzophene (step 2). The benzophene is treated with thionyl chloride (step 3) and then with sodium azide (step 4) to form 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide. Reaction of this azide with cyanoacetamide produces L651582 (step 5). Reaction of L651582 with orotic acid forms the L651582 orotate (2:1) (step 6).
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azide
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Synthesis routes and methods IV

Procedure details

3,5-dichloro-4-(4′-chlorobenzoyl)benzyl azide (858.D) (1 mole) is reacted with cyanoacetamide (1.69 mole) in hot Acetonitrile, and Potassium carbonate, (6.2 mole) to give 5-amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide (858.E).
Name
3,5-dichloro-4-(4′-chlorobenzoyl)benzyl azide
Quantity
1 mol
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reactant
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1.69 mol
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reactant
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6.2 mol
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reactant
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Synthesis routes and methods V

Procedure details

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O=C(c1ccc(Cl)cc1)c1c(Cl)cc(CBr)cc1Cl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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